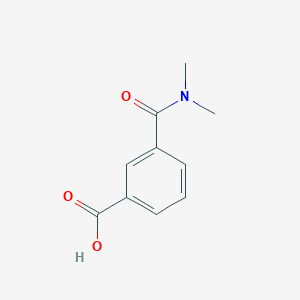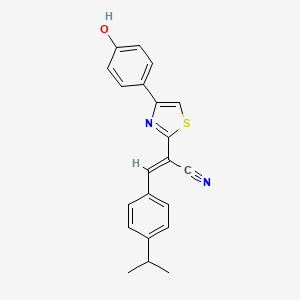![molecular formula C18H20N4O3 B2847182 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea CAS No. 2320578-28-5](/img/structure/B2847182.png)
1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential applications in medical research. MP-10 is a urea-based compound that has been synthesized through a multi-step process.
Mécanisme D'action
1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea inhibits the activity of GSK-3 by binding to the enzyme's active site. This binding prevents the enzyme from carrying out its normal function, which leads to downstream effects on various cellular processes.
Biochemical and Physiological Effects
In addition to its inhibitory effects on GSK-3, 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to have other biochemical and physiological effects. For example, 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to increase the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism. 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has also been shown to have anti-inflammatory effects, as it can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea in lab experiments is its specificity for GSK-3 inhibition. This specificity allows researchers to study the effects of GSK-3 inhibition without the confounding effects of other compounds. However, one limitation of using 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea is its relatively low potency compared to other GSK-3 inhibitors. This limitation may make it difficult to achieve the desired level of GSK-3 inhibition in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea. One area of interest is the potential use of 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea in the treatment of Alzheimer's disease. GSK-3 has been implicated in the development of Alzheimer's disease, and inhibition of the enzyme has been shown to improve cognitive function in animal models of the disease. Another area of interest is the development of more potent GSK-3 inhibitors based on the structure of 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea. These more potent inhibitors may have greater therapeutic potential for the treatment of various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea and its potential applications in medical research.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea involves a multi-step process that starts with the reaction of 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbaldehyde with 2-methoxyaniline to form an imine intermediate. The imine intermediate is then reduced to form the corresponding amine, which is then reacted with 1-isocyanato-4-(4-methylphenyl)butane to form the final product, 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has shown potential in medical research due to its ability to inhibit the activity of certain enzymes. Specifically, 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes. Inhibition of GSK-3 has been linked to the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-15-6-3-2-5-14(15)21-18(24)20-12-13-8-9-19-16(11-13)22-10-4-7-17(22)23/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDGLQDCQKLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

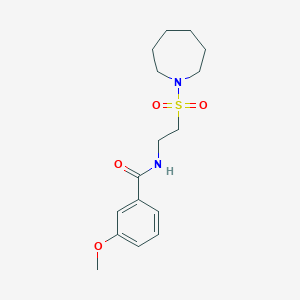
![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847100.png)
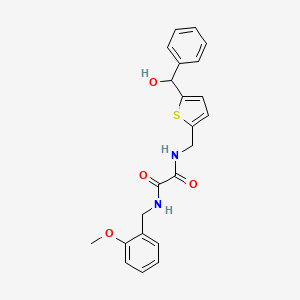

![ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2847104.png)
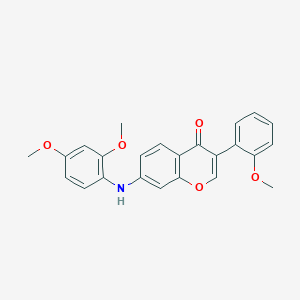

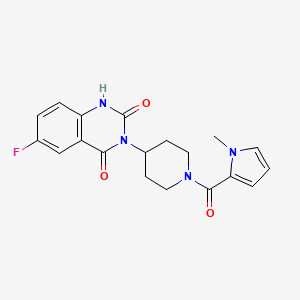

![4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol](/img/structure/B2847111.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847117.png)
